4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide
Overview
Description
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is an organic compound that features a benzamide core linked to a 1,3-dioxaindan moiety through an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide typically involves the following steps:
Formation of the 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aminomethylation: The 1,3-dioxaindan moiety is then reacted with formaldehyde and an amine to introduce the aminomethyl group.
Coupling with Benzamide: The final step involves coupling the aminomethylated 1,3-dioxaindan with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or aminomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzamide or dioxaindan moieties.
Reduction: Reduced forms of the benzamide or dioxaindan moieties.
Substitution: Substituted benzamides or dioxaindans depending on the reagents used.
Scientific Research Applications
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploring its properties for use in polymers or as a building block for complex materials.
Mechanism of Action
The mechanism of action of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzoic acid
- 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzylamine
Uniqueness
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is unique due to the presence of both the benzamide and 1,3-dioxaindan moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(18)11-3-1-10(2-4-11)8-17-12-5-6-13-14(7-12)20-9-19-13/h1-7,17H,8-9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGTOJRANTAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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